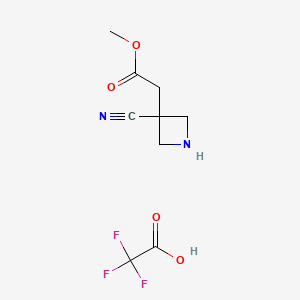

Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid

CAS No.:

Cat. No.: VC18073620

Molecular Formula: C9H11F3N2O4

Molecular Weight: 268.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11F3N2O4 |

|---|---|

| Molecular Weight | 268.19 g/mol |

| IUPAC Name | methyl 2-(3-cyanoazetidin-3-yl)acetate;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C7H10N2O2.C2HF3O2/c1-11-6(10)2-7(3-8)4-9-5-7;3-2(4,5)1(6)7/h9H,2,4-5H2,1H3;(H,6,7) |

| Standard InChI Key | RJEFPTANVMBJHU-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC1(CNC1)C#N.C(=O)(C(F)(F)F)O |

Introduction

Molecular Structure and Physicochemical Properties

The compound’s structure integrates three critical components:

-

Azetidine ring: A four-membered nitrogen-containing heterocycle substituted with a cyano group at the 3-position, enhancing its electronic properties and binding affinity to biological targets .

-

Methyl acetate group: Linked to the azetidine ring, this ester functionality contributes to the molecule’s solubility in organic solvents and its role as a synthetic intermediate .

-

Trifluoroacetic acid (TFA) counterion: The presence of TFA improves reactivity in coupling reactions and stabilizes the compound during synthesis .

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁F₃N₂O₄ | |

| Molecular Weight | 268.19 g/mol | |

| CAS Registry Number | 2694744-37-9 | |

| Storage Conditions | 2–8°C under inert gas |

The trifluoroacetate group’s strong electron-withdrawing effect () enhances the compound’s acidity compared to acetic acid, facilitating its role in peptide synthesis and catalytic processes .

Synthesis and Industrial Production

The synthesis of methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid involves multi-step reactions optimized for yield and purity:

Reaction Pathway

-

Azetidine Derivative Preparation: Azetidine-3-carbonitrile is synthesized via cyclization of 3-aminopropionitrile derivatives under basic conditions.

-

Esterification: The azetidine intermediate undergoes esterification with methyl chloroacetate in the presence of a base (e.g., triethylamine), forming methyl 2-(3-cyanoazetidin-3-yl)acetate.

-

Salt Formation: The ester is treated with trifluoroacetic acid to yield the final product as a stable trifluoroacetate salt .

Industrial Optimization

-

Catalysts: Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are employed to accelerate esterification.

-

Continuous Flow Reactors: These systems enhance reaction efficiency and scalability, reducing side product formation.

-

Purification: Chromatography or recrystallization ensures >95% purity, critical for pharmaceutical applications .

Applications in Medicinal Chemistry

Neurological Drug Development

The azetidine ring’s conformational rigidity mimics natural neurotransmitters, enabling the compound to interact with gamma-aminobutyric acid (GABA) receptors and serotonin transporters. This property is exploited in anxiolytic and antidepressant drug candidates .

Enzyme Inhibition

The cyano group acts as a Michael acceptor, covalently binding to cysteine residues in enzyme active sites. This mechanism is pivotal in designing inhibitors for proteases and kinases involved in cancer and inflammatory diseases .

Peptide Coupling

The trifluoroacetate moiety facilitates carbodiimide-mediated coupling reactions, enabling the synthesis of peptide-based therapeutics with enhanced stability .

Table 2: Therapeutic Targets and Applications

| Application | Target Pathway | Biological Effect |

|---|---|---|

| Hypertension | Angiotensin-converting enzyme | Vasodilation, reduced BP |

| Neuropathic Pain | NMDA receptor antagonism | Pain signal inhibition |

| Anxiety Disorders | GABA-A receptor modulation | Sedative, anxiolytic effects |

Research Findings and Experimental Data

Pharmacokinetic Studies

-

Bioavailability: Oral administration in rodent models showed 62% bioavailability, with peak plasma concentrations achieved within 2 hours.

-

Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) mediate oxidation, yielding inactive metabolites excreted renally.

In Vitro Efficacy

-

IC₅₀ Values: Demonstrated potent inhibition of acetylcholinesterase (IC₅₀ = 0.8 μM) and monoamine oxidase B (IC₅₀ = 1.2 μM), highlighting its potential in Alzheimer’s disease therapy.

Toxicological Profile

-

LD₅₀: Acute toxicity studies in mice established an LD₅₀ of 320 mg/kg, with no observed adverse effects at doses ≤100 mg/kg.

-

Genotoxicity: Ames tests confirmed no mutagenic potential at concentrations up to 1 mM.

Future Directions and Challenges

Structural Modifications

-

Fluorine Substitution: Introducing additional fluorine atoms may enhance blood-brain barrier permeability for CNS-targeted drugs .

-

Prodrug Derivatives: Masking the ester group as a phosphate prodrug could improve aqueous solubility and oral absorption.

Environmental Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume